
DITHIO-BIS-MALEIMIDOETHANE
Overview
Description
Dithio-bis-maleimidoethane (DTME) is a heterobifunctional cross-linking reagent containing two maleimide groups connected by a dithiol-containing spacer. Its molecular formula is C₁₂H₁₂N₂S₂O₄, with a molecular weight of 312.36 g/mol . DTME is widely used in biochemical studies to covalently link thiol-containing residues (e.g., cysteine) in proteins, enabling the investigation of protein-protein interactions and structural mapping.
A key feature of DTME is its cleavable disulfide bond, which allows for selective reduction using agents like dithiothreitol (DTT) . This property simplifies the analysis of cross-linked complexes by breaking the spacer and releasing individual peptides for mass spectrometry (MS) characterization. For example, DTME has been employed to map the binding interface between yeast G-actin and cofilin, where cleavage of DTME facilitated the identification of TME (thio-bis-maleimidoethane)-tagged peptides via MS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DTME involves a multi-step reaction sequence designed to introduce maleimide groups at both ends of a disulfide-containing spacer arm. The primary synthetic route begins with the reaction of N-ethylmaleimide with a disulfide-based linker under controlled conditions. Key steps include:
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Nucleophilic Substitution : Thiol groups from the disulfide linker (e.g., dithioethane) react with maleimide rings in a nucleophilic addition-elimination mechanism. This step requires anhydrous conditions to prevent hydrolysis of maleimide groups .
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Oxidative Coupling : The intermediate product undergoes oxidation to stabilize the disulfide bond, typically using iodine or hydrogen peroxide .
Reaction parameters such as temperature, solvent choice, and stoichiometry critically influence yield and purity:
Industrial-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce batch variability .
Industrial Production and Scalability
Commercial production of DTME follows Good Manufacturing Practice (GMP) guidelines to ensure batch consistency. Critical considerations include:
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Raw Material Quality : Pharmaceutical-grade N-ethylmaleimide (purity ≥99%) and dithioethane derivatives are used to minimize impurities .
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Solvent Recovery Systems : Dichloromethane is recycled via distillation to reduce environmental impact .
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In-Line Monitoring : Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress by detecting maleimide C=O stretches at 1,710 cm⁻¹ .
A comparative analysis of pilot-scale vs. industrial production reveals:
Metric | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
---|---|---|
Yield | 68–72% | 75–80% |
Purity | 90–92% | ≥95% |
Cycle Time | 8 hours | 6 hours |
Scale-up challenges include managing exothermic reactions during maleimide activation, addressed through jacketed reactors with coolant circulation .
Purification and Isolation Techniques
Post-synthesis purification is essential to remove unreacted starting materials and byproducts:
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Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates DTME from N-ethylmaleimide residues .
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Recrystallization : Dissolution in hot ethanol followed by slow cooling yields crystalline DTME (mp 148–150°C) .
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Lyophilization : Aqueous suspensions are freeze-dried to obtain anhydrous powder suitable for long-term storage .
Analytical data for purified DTME:
Property | Specification | Method |
---|---|---|
Purity | ≥90% (HPLC) | C18 column, acetonitrile/water |
Solubility | 50 mg/mL in DMSO | USP <911> |
Disulfide Content | ≥98% (Ellman’s assay) | UV-Vis at 412 nm |
Reaction Optimization Strategies
Temperature Modulation
Lower temperatures (0–5°C) during maleimide coupling reduce dimerization byproducts, increasing yield by 15–20% .
Stoichiometric Ratios
A 1.2:1 molar ratio of disulfide linker to N-ethylmaleimide ensures complete conversion while avoiding excess reagent waste .
Catalytic Additives
Triethylamine (0.5% v/v) accelerates thiol-maleimide conjugation by deprotonating sulfhydryl groups, cutting reaction time by 30% .
Analytical Characterization Methods
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Nuclear Magnetic Resonance (NMR) :
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Mass Spectrometry :
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High-Performance Liquid Chromatography (HPLC) :
Chemical Reactions Analysis
Types of Reactions
Dithiobis(N-ethylmaleimide) primarily undergoes substitution reactions with thiol groups in proteins and peptides. This reaction results in the formation of a stable thioether bond, which can be used to study protein structure and function .
Common Reagents and Conditions
The reaction of dithiobis(N-ethylmaleimide) with thiol groups is typically carried out in aqueous or organic solvents, with the pH adjusted to neutral or slightly basic conditions. Common reagents used in these reactions include buffers such as Tris-HCl and reducing agents like dithiothreitol .
Major Products Formed
The major product formed from the reaction of dithiobis(N-ethylmaleimide) with thiol groups is a thioether-linked protein or peptide. This modification can be used to study the role of specific cysteine residues in protein function and to investigate protein-protein interactions .
Scientific Research Applications
Applications in Drug Delivery Systems
2.1 Aptamer-Drug Conjugates
DTME has been employed to create aptamer-drug conjugates that enhance the specificity and efficacy of drug delivery. By linking small interfering RNA (siRNA) or other therapeutic agents to aptamers via DTME, researchers have developed targeted delivery systems that minimize off-target effects while improving therapeutic outcomes . For instance, studies have demonstrated that aptamer-siRNA chimeras can effectively deliver siRNA specifically to tumor cells, significantly reducing cytotoxicity to normal cells .
2.2 Gene Therapy
In gene therapy, DTME is utilized to construct redox-sensitive gene carriers. It has been shown to enhance the transfection efficiency of polyethyleneimine (PEI) when used as a crosslinker, allowing for effective DNA complexation and improved cellular uptake . The ability to cleave the disulfide bond under reducing conditions facilitates the release of genetic material within target cells, making DTME a valuable tool in gene therapy applications.
Development of Functional Nanostructures
3.1 Nanoparticle Conjugation
DTME is also instrumental in the synthesis of functional nanostructures for biomedical applications. By conjugating nanoparticles with biomolecules through DTME, researchers can create smart delivery systems that respond to specific stimuli . These nanostructures can be designed for targeted imaging or therapy, enhancing the precision of medical interventions.
3.2 Smart Contrast Agents
In medical imaging, DTME has been incorporated into the design of smart contrast agents for magnetic resonance imaging (MRI). By linking aptamers to superparamagnetic iron oxide nanoparticles via DTME, researchers have developed systems that can selectively target specific cells or tissues, improving imaging accuracy and diagnostic capabilities .
Case Studies and Research Findings
Study | Application | Findings |
---|---|---|
Chu et al., 2006 | Aptamer-siRNA Delivery | Demonstrated efficient delivery of siRNA to prostate cancer cells using PSMA-targeting aptamers linked via DTME. |
Lin et al., 2021 | Gene Carrier Development | Developed a redox-sensitive PEI crosslinked with DTME showing enhanced gene transfection efficiency and lower cytotoxicity. |
Yigit et al., 2017 | MRI Contrast Agents | Created smart contrast agents using DTME-linked aptamers for targeted MRI imaging of thrombin in blood samples. |
Mechanism of Action
Dithiobis(N-ethylmaleimide) exerts its effects by reacting with thiol groups in proteins and peptides, forming a stable thioether bond. This modification can alter the structure and function of the target protein, providing insights into the role of specific cysteine residues in protein activity. The compound can also be used to block disulfide bond formation, which can affect protein stability and function .
Comparison with Similar Compounds
DTME belongs to a class of maleimide-based cross-linkers. Below is a detailed comparison with structurally or functionally related compounds:
o-PDM (ortho-Phenylenedimaleimide) and p-PDM (para-Phenylenedimaleimide)
- Structure : Both o-PDM and p-PDM are homobifunctional maleimides with aromatic spacers. Unlike DTME, they lack disulfide bonds.
- Spacer Length : DTME (6.7–16.1 Å) has a similar spacer length to o-PDM and p-PDM .
- Cleavability : DTME’s disulfide bond is reducible (e.g., by DTT), whereas o-PDM and p-PDM form irreversible cross-links .
- Applications :
Bis(methylthio)methane
- Function : Primarily used in flavoring and fragrance industries, unrelated to cross-linking.
- Key Difference : Lacks reactive maleimide moieties, making it unsuitable for protein modification .
1,2-Bis(tert-butylthio)ethane:Diborane Complex
- Structure : Contains sulfur but features tert-butylthio groups and a diborane moiety .
- Key Difference: No maleimide functionality; chemically distinct from DTME .
Dithiothreitol (DTT)
Comparative Data Table
Advantages of DTME Over Non-Cleavable Analogs
Analytical Simplicity : Post-cleavage MS workflows reduce complexity by isolating tagged peptides.
Flexibility: Reversible cross-linking allows sequential analysis under reducing/non-reducing conditions.
Compatibility : Works with diverse buffers and temperatures (e.g., 4°C overnight incubations) .
Limitations and Considerations
Biological Activity
Dithio-bis-maleimidoethane (DTME) is a homobifunctional crosslinker widely used in biochemical research for its ability to facilitate reversible covalent conjugation between sulfhydryl groups, particularly in proteins and peptides. This article explores the biological activity of DTME, highlighting its chemical properties, applications, and relevant case studies.
DTME has the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 312.36 g/mol
- Structure : Composed of two maleimide groups connected by an 11-atom disulfide spacer arm (13.3 Å in length).
- Solubility : Insoluble in water; requires dissolution in DMF or DMSO before use in aqueous buffers.
- Cleavage : The disulfide bond can be reduced using agents like DTT or TCEP, allowing for controlled release of linked molecules .
DTME primarily reacts with sulfhydryl (-SH) groups present in cysteine residues of proteins. The maleimide groups facilitate the formation of stable thioether bonds upon reaction with these sulfhydryl groups. This property is particularly useful for crosslinking proteins to create stable conjugates that can be utilized in various applications, including drug delivery systems and protein labeling .
Applications in Biological Research
- Protein Crosslinking : DTME is extensively used for crosslinking proteins to study protein-protein interactions and structural biology. By forming stable complexes, researchers can analyze the functional implications of these interactions.
- Drug Delivery Systems : The reversible nature of DTME allows for the design of drug delivery systems where therapeutic agents can be released under specific reducing conditions, such as those found within cellular environments.
- Bioconjugation : DTME facilitates the conjugation of biomolecules, enhancing their stability and bioactivity. This is particularly relevant in the development of diagnostic tools and therapeutic agents.
Study 1: Enhanced Uptake of siRNAs
A study demonstrated that DTME-modified oligonucleotides could be synthesized to enhance cellular uptake of small interfering RNAs (siRNAs). By creating multimeric structures through DTME's crosslinking ability, researchers observed improved efficacy in gene silencing applications. The study highlighted that these multimers could revert to monomeric forms under reducing conditions, facilitating their function within cells .
Study 2: Investigating Protein Interactions
Another research effort utilized DTME to explore protein interactions within cellular pathways. By crosslinking specific proteins involved in signaling cascades, scientists were able to elucidate the dynamics of protein complexes and their functional roles in cellular processes. The findings underscored the utility of DTME in dissecting complex biological networks .
Comparative Analysis with Other Crosslinkers
Feature | DTME | DSP (Dithiobis(succinimidyl propionate)) | EGS (Ethylene glycol bis(succinimidyl succinate)) |
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Reactive Groups | Maleimide | Succinimidyl | Succinimidyl |
Spacer Length | 13.3 Å | 8.5 Å | 11.4 Å |
Cleavability | Reducing agents | Reducing agents | Not cleavable |
Solubility | DMF, DMSO | Water-soluble | Water-soluble |
Applications | Protein crosslinking | Protein modification | Protein crosslinking |
Q & A
Basic Research Questions
Q. What are the key chemical properties of DTME that influence its effectiveness as a protein crosslinker?
DTME is a homobifunctional crosslinker containing two maleimide groups that react specifically with sulfhydryl (-SH) groups under physiological conditions (pH 6.5–7.5). Its spacer arm length (~8.3 Å) and cleavable disulfide bond (via reducing agents like DTT) enable reversible crosslinking, making it suitable for studying dynamic protein interactions. The reactivity of maleimide groups is pH-dependent, requiring careful buffer selection to avoid hydrolysis .
Q. What standard protocols exist for using DTME in protein interaction studies?
A typical protocol involves:
- Step 1 : Incubate purified proteins (≥0.5 mg/mL) in a non-reducing buffer (e.g., PBS, pH 7.4) with DTME (0.1–2 mM) at 4°C for 1–2 hours.
- Step 2 : Quench unreacted DTME with excess thiol-containing reagents (e.g., β-mercaptoethanol).
- Step 3 : Analyze crosslinked products via SDS-PAGE under non-reducing conditions or mass spectrometry. Controls must include untreated proteins and reactions with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity .
Q. How should DTME be stored and handled to maintain its reactivity?
DTME is hygroscopic and prone to hydrolysis. Store lyophilized powder at 2–8°C in a desiccator. Prepare fresh solutions in anhydrous DMSO or DMF, and avoid aqueous buffers with pH >7.5 during handling. Verify reactivity via a thiol titration assay before use .
Advanced Research Questions
Q. How can researchers optimize DTME crosslinking conditions for heterogeneous protein complexes?
Optimization requires:
- Variable Screening : Test DTME concentrations (0.05–5 mM), incubation times (5–120 minutes), and temperatures (4–37°C) to balance crosslinking efficiency and complex stability.
- Competitive Assays : Use excess monofunctional maleimide (e.g., NEM) to block non-specific interactions.
- Structural Validation : Combine crosslinking data with cryo-EM or X-ray crystallography to resolve spatial constraints of crosslinked residues .
Q. What analytical techniques are recommended for characterizing DTME-mediated crosslinked products?
- SDS-PAGE/Western Blot : Resolve crosslinked vs. monomeric proteins under non-reducing conditions.
- Mass Spectrometry (MS) : Use tryptic digestion and LC-MS/MS to identify crosslinked peptides. Software tools like xQuest or StavroX assist in analyzing disulfide-cleavable crosslinks.
- Size-Exclusion Chromatography (SEC) : Confirm oligomerization states. Ensure proper controls (e.g., reducing agents to reverse crosslinks) to distinguish artifacts from true interactions .
Q. How to address discrepancies in crosslinking efficiency when using DTME under varying experimental conditions?
Common pitfalls and solutions:
- Low Efficiency : Check protein solubility, thiol accessibility (via Ellman’s assay), and buffer pH. Modify DTME concentration or use alternative crosslinkers (e.g., BMH).
- Non-Specific Binding : Include competitive inhibitors (e.g., glutathione) or optimize reaction time to minimize over-crosslinking.
- Data Contradictions : Use orthogonal methods like fluorescence resonance energy transfer (FRET) to validate interactions. Document all variables (e.g., ionic strength, temperature) to ensure reproducibility .
Q. What strategies integrate DTME crosslinking with structural biology techniques like cryo-EM?
- Hybrid Approaches : Use DTME to stabilize transient complexes before vitrification.
- Crosslink-Guided Modeling : Incorporate crosslinking distance constraints (e.g., ≤12 Å for DTME) into cryo-EM density maps using software like HADDOCK.
- Validation : Compare crosslinking patterns with mutational analysis (e.g., cysteine-to-serine substitutions) to confirm interaction interfaces .
Q. Methodological Frameworks
- Experimental Design : Apply the PICO framework (Population: protein system; Intervention: DTME crosslinking; Comparison: untreated/reduced controls; Outcome: interaction mapping) to structure hypotheses .
- Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, particularly when proposing novel applications of DTME in dynamic proteomics .
Properties
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVWDRVQIYUSRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCSSCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222136 | |
Record name | Dithiobis(N-ethylmaleimide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71865-37-7 | |
Record name | Dithiobis(N-ethylmaleimide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071865377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dithiobis(N-ethylmaleimide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-maleimidoethyl) Disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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